Cytotoxicity Potency: Intermedine vs. Intermedine N-Oxide in Human Hepatocytes
In human hepatocyte-derived HepD cells, the free base intermedine (Im) demonstrated greater cytotoxic potency than its N-oxide derivative (ImNO). The half-maximal inhibitory concentration (IC₅₀) for Im was 239.39 μM, compared to 257.98 μM for ImNO [1]. This 18.59 μM difference in IC₅₀ indicates that N-oxidation reduces acute cytotoxicity by approximately 7.8% in this model, a finding with direct implications for toxicological risk assessment of PA-containing botanical materials where both forms coexist.
| Evidence Dimension | Cytotoxicity IC₅₀ (Half-maximal inhibitory concentration) |
|---|---|
| Target Compound Data | 239.39 μM |
| Comparator Or Baseline | Intermedine N-oxide: 257.98 μM |
| Quantified Difference | 18.59 μM (7.8% reduction in potency upon N-oxidation) |
| Conditions | Human hepatocyte-derived HepD cells; CCK-8 assay; 24-hour exposure |
Why This Matters
This quantitative difference demonstrates that analytical standards of intermedine must be specified as either free base or N-oxide form—a mixture or misidentified form will yield inaccurate calibration curves and erroneous toxicological extrapolations.
- [1] Han H, et al. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism. Toxins. 2021;13(12):849. Table 1. DOI: 10.3390/toxins13120849 View Source
